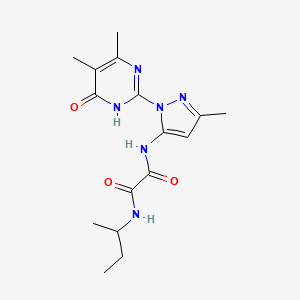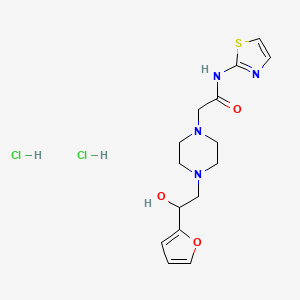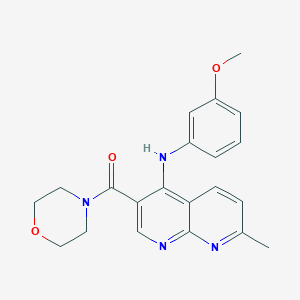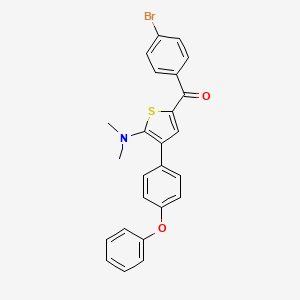![molecular formula C16H23LiN4O4 B2721930 Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate CAS No. 2377005-07-5](/img/structure/B2721930.png)
Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate is a complex compound involving lithium and a highly modified pyrimidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, beginning with the preparation of the pyrimidine core. Subsequent steps involve the selective introduction of various functional groups, each requiring specific reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Typical reagents may include amines, lithium sources, and protective groups like 2-methylpropan-2-yl.
Industrial Production Methods
On an industrial scale, the production may involve batch processing or continuous flow synthesis, utilizing automated systems to maintain precise control over reaction conditions. The key focus in industrial synthesis would be the efficiency, scalability, and cost-effectiveness while ensuring consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes a variety of chemical reactions:
Oxidation: Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can be reduced to form lower oxidation state products, often using agents like hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products depend on the specific type of reaction it undergoes. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could lead to partially or fully reduced amines.
Aplicaciones Científicas De Investigación
In Chemistry
The compound serves as a building block in synthetic organic chemistry, aiding in the construction of more complex molecular architectures due to its versatile functional groups.
In Biology
It may be used in biochemical assays to study enzyme interactions or as a probe to investigate cellular pathways.
In Medicine
In Industry
In industrial applications, the compound could be used as an intermediate in the synthesis of advanced materials or specialty chemicals.
Mecanismo De Acción
The mechanism of action often involves the interaction of the compound's functional groups with specific molecular targets, such as enzymes or receptors. The pathways engaged can vary, but typically involve the binding of the compound to active sites, resulting in modulation of biological activity. The pyrimidine ring plays a crucial role in stabilizing these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Lithium;4,5-dimethyl-6-[(3R)-3-aminopyrrolidin-1-yl]pyrimidine-2-carboxylate
Lithium;4,5-dimethyl-6-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidine-2-carboxylate
Lithium;4,5-dimethyl-6-[(3R)-3-carbamoylpyrrolidin-1-yl]pyrimidine-2-carboxylate
Highlighting Uniqueness
What sets Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate apart is the presence of the 2-methylpropan-2-yl group, which enhances its solubility and bioavailability compared to its analogues.
This is a glimpse into the rich tapestry of information about this fascinating compound. Is there any other aspect you'd like to explore further?
Propiedades
IUPAC Name |
lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4.Li/c1-9-10(2)17-12(14(21)22)19-13(9)20-7-6-11(8-20)18-15(23)24-16(3,4)5;/h11H,6-8H2,1-5H3,(H,18,23)(H,21,22);/q;+1/p-1/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLOVRSSBVQBDP-RFVHGSKJSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=C(N=C1N2CCC(C2)NC(=O)OC(C)(C)C)C(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC1=C(N=C(N=C1N2CC[C@H](C2)NC(=O)OC(C)(C)C)C(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23LiN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2721847.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2721848.png)

![1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721850.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate](/img/structure/B2721851.png)
![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)


![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)

![ethyl 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate](/img/structure/B2721864.png)

![5-amino-N-(4-bromophenyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2721869.png)
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2721870.png)
